molecular formula C16H14N2O3S2 B2574076 (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 612802-58-1

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No. B2574076
CAS RN: 612802-58-1
M. Wt: 346.42
InChI Key: AWYAJFOUCXQWFN-QPEQYQDCSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid” and similar compounds can be complex. For instance, the preparation of (1H-indol-3-yl)methyl electrophiles, which are potential precursors for the synthesis of various indole derivatives, involves several steps . These steps include the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization .

Scientific Research Applications

Microwave-assisted Synthesis and GSK-3 Inhibition

A study focused on the microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives, including compounds structurally related to "(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid," as potential glycogen synthase kinase-3 (GSK-3) inhibitors. This approach highlights the compound's relevance in medicinal chemistry, particularly in the search for therapeutic agents targeting neurodegenerative diseases and diabetes (Kamila & Biehl, 2012).

HIV-1 and JSP-1 Inhibition

Another study explored the efficient microwave-assisted synthesis of novel class Rhodanine derivatives as potential HIV-1 and JSP-1 inhibitors, showcasing the compound's potential application in antiviral drug development (Kamila, Ankati, & Biehl, 2011).

Anticancer and Antiangiogenic Effects

Research on thioxothiazolidin-4-one derivatives, including those structurally similar to the compound , has demonstrated significant anticancer and antiangiogenic effects in vivo against transplantable mouse tumors. This suggests the compound's derivatives may be promising candidates for anticancer therapy, capable of inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Aldose Reductase Inhibition

A study on (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, closely related to the chemical , found that these compounds are potent and selective aldose reductase inhibitors. This positions them as potential therapeutic agents for managing complications related to diabetes, highlighting the compound's significance in developing treatments for diabetic complications (Kučerová-Chlupáčová et al., 2020).

Photovoltaic Applications

Research into triazatruxene-based novel donor materials for organic solar cells, incorporating structural modifications with acceptor moieties similar to the chemical of interest, has shown promising optoelectronic properties. This underscores the compound's potential application in improving the efficiency of photovoltaic devices for renewable energy generation (Khan et al., 2019).

Future Directions

The future directions for research on “(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications . For instance, improving the synthesis of (1H-indol-3-yl)methyl electrophiles could potentially lead to the development of new indole derivatives . Additionally, studying the properties and potential applications of these compounds could provide valuable insights into their potential uses .

properties

IUPAC Name

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-2-12(15(20)21)18-14(19)13(23-16(18)22)7-9-8-17-11-6-4-3-5-10(9)11/h3-8,12,19H,2H2,1H3,(H,20,21)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTVCAJGYSLJPH-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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